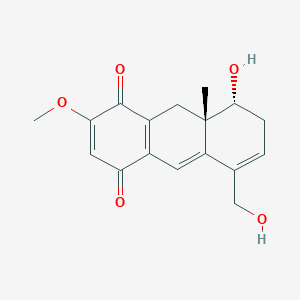

Oncocalyxone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oncocalyxone A is a natural product found in Cordia oncocalyx and Cordia trichotoma with data available.

Applications De Recherche Scientifique

Cancer Therapy

Oncocalyxone A has shown significant potential as an anti-cancer agent. Research indicates that it possesses cytotoxic effects against various cancer cell lines, including:

- Ehrlich carcinoma

- Sarcoma 180

- L1210 leukemia

In a study involving a magnetic drug delivery nanosystem (MO-20), this compound was combined with magnetite nanoparticles to enhance targeted delivery and therapeutic efficacy. The nanosystem demonstrated effective drug release and cytotoxicity against cancer cells, indicating its potential for future applications in cancer treatment .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Anti-Glycation Agent

This compound exhibits excellent anti-glycation properties, making it a candidate for treating diseases associated with the accumulation of advanced glycation end-products (AGEs). These compounds are linked to various chronic diseases, including diabetes and cardiovascular diseases. The ability of this compound to inhibit glycation processes suggests its potential use in therapeutic applications aimed at mitigating these conditions .

Electrochemical Sensing

The electrochemical properties of this compound have been extensively studied, leading to the development of sensitive voltammetric sensors. These sensors utilize modified electrodes to detect this compound levels in various solutions. The compound's interaction with DNA and other nucleobases has been characterized through spectroelectrochemical techniques, highlighting its potential as a biosensor for detecting biological interactions and monitoring cellular responses .

Table 2: Electrochemical Properties of this compound

Other Pharmacological Activities

Beyond its applications in cancer therapy and glycation inhibition, this compound has demonstrated several other biological activities:

- Antiplatelet Activity : Inhibits platelet aggregation, which may be beneficial in preventing thrombotic disorders.

- Anti-inflammatory Effects : Exhibits analgesic properties that could be useful in pain management.

- Antibacterial and Antibiofilm Activity : Shows effectiveness against bacterial strains, indicating potential in treating infections .

Table 3: Summary of Biological Activities of this compound

| Activity | Effectiveness | Reference |

|---|---|---|

| Antiplatelet | Moderate | |

| Anti-inflammatory | Significant | |

| Antibacterial | Effective against specific strains |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- One study reported its cytotoxic effects on alveolar cell carcinoma (SW1573) and normal skin fibroblasts (CCD922), emphasizing its selective toxicity towards cancer cells while sparing normal cells .

- Another investigation into its electrochemical behavior revealed that this compound can act as a Michael acceptor, interacting with nucleophilic sites on proteins and DNA, which is crucial for understanding its mechanisms of action .

Analyse Des Réactions Chimiques

Electrochemical Reduction and Radical Formation

In aprotic media, oncocalyxone A undergoes two quasi-reversible one-electron reductions:

-

First reduction : Epc1=−0.68V vs Ag AgCl, generating a delocalized semiquinone radical anion.

-

Second reduction : Epc2=−1.25V, forming a hydroquinone dianion .

Electrochemical-electron spin resonance (E-ESR) studies confirmed radical stability, with hyperfine coupling constants indicating electron delocalization across the molecule (e.g., H-9 coupling: aH 9=0.42G) .

| Parameter | Value |

|---|---|

| Reduction Peak 1 (Epc1) | -0.68 V |

| Reduction Peak 2 (Epc2) | -1.25 V |

| Hyperfine Coupling (H-9) | 0.42 G |

In protic media (pH 7.0), a single broad reduction wave (Epc=−0.55V) is observed, with pH dependence showing a slope of -55.3 mV/pH (pH 4–5.5) and -27.8 mV/pH (pH 5.5–8) .

DNA Interaction via Nucleobase Reactivity

This compound interacts with single-stranded DNA (ssDNA), preferentially targeting guanine (G) and adenine (A) residues:

| Nucleobase | Current Decrease | Conditions |

|---|---|---|

| Guanine | 48% | 0.5:1 (G:this compound) |

| Polyadenylic acid | 80% | 0.2 mM this compound |

Differential pulse voltammetry (DPV) revealed diminished oxidation currents of guanine (ΔI=−48%) and polyadenylic acid (ΔI=−80%), indicating intercalation or covalent adduct formation .

Michael Addition with Thiols

This compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system. Reaction with N-acetylcysteine (NAC) proceeds via nucleophilic attack at the β-carbon:

Reaction Conditions

Product Characterization (Major Adduct)

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 6.90 (d), 5.85 (e) | New double bonds |

| 7.35 (g), 5.83 (h) | Thiol addition at C-7/C-8 |

Square wave voltammetry (SWV) showed a 72% reduction current decrease upon NAC addition, confirming irreversible adduct formation .

Reductive Acetylation

Electrolysis at -1.4 V in dimethylformamide (DMF) with acetic anhydride yields an acetylated hydroquinone derivative:

Key Observations

-

Consumption: 2 mol e−/mol quinone

-

1H NMR: Singlet at δ 6.56 ppm (aromatic H), acetyl groups at δ 2.07 and 2.34 ppm .

Biological Implications

-

Pro-oxidant activity : Semiquinone radicals generate ROS via redox cycling .

-

Alkylation : Michael adducts with cellular thiols (e.g., glutathione) disrupt redox balance .

-

DNA damage : Intercalation and strand breaks contribute to cytotoxicity .

These reactions underpin this compound’s antitumor and anti-inflammatory effects, positioning it as a model for studying bioactive quinones.

Propriétés

Formule moléculaire |

C17H18O5 |

|---|---|

Poids moléculaire |

302.32 g/mol |

Nom IUPAC |

(5R,10aS)-5-hydroxy-8-(hydroxymethyl)-3-methoxy-10a-methyl-6,10-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C17H18O5/c1-17-7-11-10(13(19)6-14(22-2)16(11)21)5-12(17)9(8-18)3-4-15(17)20/h3,5-6,15,18,20H,4,7-8H2,1-2H3/t15-,17+/m1/s1 |

Clé InChI |

MRGIIGDGPRVYJG-WBVHZDCISA-N |

SMILES |

CC12CC3=C(C=C1C(=CCC2O)CO)C(=O)C=C(C3=O)OC |

SMILES isomérique |

C[C@]12CC3=C(C=C1C(=CC[C@H]2O)CO)C(=O)C=C(C3=O)OC |

SMILES canonique |

CC12CC3=C(C=C1C(=CCC2O)CO)C(=O)C=C(C3=O)OC |

Synonymes |

oncocalyxone A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.